N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide
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Overview
Description
N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide is a useful research compound. Its molecular formula is C24H19N5O4S2 and its molecular weight is 505.6 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The benzothiazole and indene components can undergo redox reactions, which can be exploited to modify the compound’s electronic properties.
Substitution Reactions: The sulfanyl and acetyl groups are prone to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Reagents like peroxides for oxidation, reducing agents like lithium aluminum hydride for reductions, and various bases/acids for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry:
This compound is investigated for its unique electronic properties, which can be tailored for use in organic electronics and photonics.
Biology:
Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industry:
Possible uses in the development of advanced materials, such as polymers and coatings, due to its stable structural properties.
Mechanism of Action
The mechanism by which N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide exerts its effects is linked to its interaction with specific molecular targets:
Molecular Targets: Enzymes with active sites that fit the structural components of the compound, receptors involved in signal transduction pathways.
Pathways Involved: Typically involves pathways related to oxidative stress, enzyme inhibition, and receptor modulation, altering cellular functions and responses.
Comparison with Similar Compounds
Compounds like benzothiazole sulfonamides, indene derivatives, and imidazole-based inhibitors share structural similarities.
There you go! It’s quite a mouthful, but fascinating stuff, really. What next?
Properties
IUPAC Name |
N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4S2/c30-19(11-34-24-27-17-7-3-4-8-18(17)35-24)28-29-23(33)16(9-13-10-25-12-26-13)20-21(31)14-5-1-2-6-15(14)22(20)32/h1-8,10,12,16,20H,9,11H2,(H,25,26)(H,28,30)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXHBTNXMMTBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(CC3=CN=CN3)C(=O)NNC(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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